5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

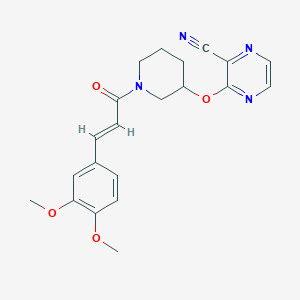

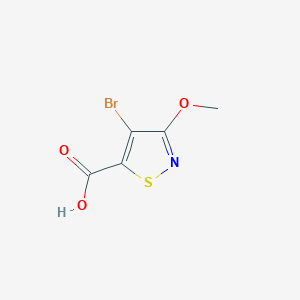

“5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid” is a benzofuran derivative. Benzofurans are oxygen-containing heterocyclic compounds that consist of a fused benzene and furan ring . The “benzyloxy” group suggests the presence of a benzyl group (a benzene ring attached to a methylene group) linked through an oxygen atom. The “2-methyl” indicates a methyl group attached to the second carbon of the benzofuran ring. The “3-carboxylic acid” denotes a carboxylic acid group (-COOH) attached to the third carbon of the benzofuran ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused benzene and furan rings of the benzofuran, with the benzyloxy, methyl, and carboxylic acid groups attached at the 5th, 2nd, and 3rd positions, respectively .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich benzofuran ring and the electron-withdrawing carboxylic acid group. The benzyloxy group might also participate in reactions, particularly those involving nucleophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group might enhance its water solubility compared to other benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

The chromane scaffold, to which this compound belongs, has been associated with a range of biological effects. Notably, some chromane derivatives exhibit moderate-to-good antitubercular activities . Researchers have explored the potential of this compound as an inhibitor of the salicylate synthase MbtI from Mycobacterium tuberculosis. Further investigations into its mechanism of action and efficacy against tuberculosis are warranted.

Chromane Derivatives in Drug Design

Chromane derivatives serve as a versatile scaffold for drug design. Their bicyclic structure appears in numerous bioactive natural products and synthetic compounds. Researchers have exploited this scaffold for developing antitumor, anti-inflammatory, antiviral, antiprotozoal, and antimicrobial agents . The unique properties of 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid make it an intriguing candidate for further exploration in drug discovery.

Borinic Acid Derivatives

Borinic acids have gained attention due to their diverse reactivity and potential applications in organic synthesis. While not directly related to the chromane scaffold, the boronic acid moiety in this compound could be leveraged for Suzuki–Miyaura cross-coupling reactions . Researchers might explore its compatibility with various boron reagents and its utility in constructing complex molecules.

Metal-Free Synthesis

Recent advances in the synthesis of borinic acids include metal-free approaches. For instance, Lee and coworkers reported a one-pot synthesis of tetracoordinated borinic acids using boronic acids and a bidentate ligand . Although this specific compound was not mentioned in their work, its boronic acid functionality aligns with this trend. Investigating its reactivity under metal-free conditions could yield novel derivatives.

Safety And Hazards

Zukünftige Richtungen

The study of benzofuran derivatives is an active area of research due to their diverse biological activities. Future research on this compound could involve exploring its potential biological activities, developing more efficient synthesis methods, or studying its physical and chemical properties in more detail .

Eigenschaften

IUPAC Name |

2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-11-16(17(18)19)14-9-13(7-8-15(14)21-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQFBUCGMUABMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium;1-(aminomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate](/img/structure/B2630374.png)

![1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2630378.png)

![3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol](/img/structure/B2630379.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide](/img/structure/B2630381.png)

![N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2630388.png)

![3-Methoxy-N-methyl-N-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2630390.png)

![2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2630394.png)